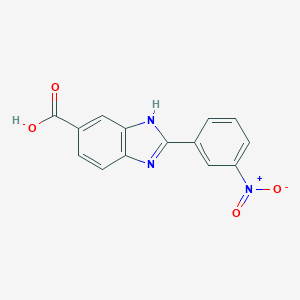

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, can be achieved through various methods, including microwave-assisted protocols which offer advantages in terms of reaction speed and yield. For example, a novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate has been developed, demonstrating the efficiency of microwave-assisted synthesis in producing benzimidazole derivatives with potential biological activities (Jagadeesha et al., 2023).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures, enabling diverse biological activities and chemical properties. The molecular structure is characterized by the presence of a benzimidazole core, which can be modified at various positions to enhance or modify its properties. Structural analyses, including single-crystal X-ray diffraction, provide detailed insights into the molecular arrangements and interactions, crucial for understanding the compound's functionality (Xia et al., 2013).

Chemical Reactions and Properties

Benzimidazole compounds engage in various chemical reactions, influencing their chemical and biological properties. For instance, nitration reactions and substitutions on the benzimidazole ring can significantly affect the compound's activity and properties. The synthesis and modification processes involve complex reactions, including cyclo-condensation and nitro-reductive cyclization, demonstrating the compound's versatile chemical reactivity (Özil et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on crystalline forms and hydrogen bonding interactions provide insights into the stability, solubility, and bioavailability of these compounds. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been investigated, revealing the importance of hydrogen bonds in the crystal packing (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity, stability, and interactions with biological targets, are central to their applications. The synthesis methods, including one-step syntheses from carboxylic acids, enable the production of a variety of benzimidazoles with specific chemical properties tailored for particular uses or studies (Wang et al., 2006).

科学的研究の応用

Anticancer Applications

The rapid synthesis of benzimidazole derivatives, specifically designed for anticancer activity, demonstrates the importance of this compound in developing new chemotherapeutic agents. For instance, a novel microwave-assisted protocol facilitated the synthesis of a benzimidazole derivative with potent antileukemic activity, highlighting the compound's relevance in cancer research (Jagadeesha et al., 2023). Additionally, certain derivatives have shown to induce cell death in leukemic cells, suggesting potential for anticancer therapies (Gowda et al., 2009).

Synthesis and Characterization

The synthesis and characterization of benzimidazole derivatives have been extensively studied for their potential applications in various fields. Research has led to the development of compounds with specific biological activities, such as antihypertensive effects, demonstrating the compound's versatility in drug design (Sharma et al., 2010). Co-crystal synthesis with benzimidazole derivatives also illustrates the compound's utility in creating materials with potentially novel properties (Wu et al., 2020).

Molecular Docking and Inhibition Studies

Benzimidazole derivatives have been explored for their inhibitory activities against enzymes such as cholinesterases, indicating their potential in treating diseases related to enzyme dysfunction (Yoon et al., 2013). These studies not only provide insights into the compound's mechanism of action but also pave the way for the development of new therapeutic agents targeting specific molecular pathways.

Anti-inflammatory and Antihypertensive Activities

Research into the anti-inflammatory activities of benzimidazole derivatives has shown promising results, with some compounds exhibiting significant anti-inflammatory effects. This research contributes to the development of new anti-inflammatory drugs (Bhor & Pawar, 2022). Furthermore, the synthesis of novel benzimidazole derivatives with angiotensin II receptor antagonist properties highlights the compound's potential in creating effective antihypertensive medications (Zhu et al., 2014).

作用機序

Target of Action

A similar compound, 2-(3-nitrophenyl)acetic acid, has been reported to interact withPenicillin G acylase in Escherichia coli . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .

Mode of Action

These reactive species can cause damage to cellular components, potentially leading to cell death .

Biochemical Pathways

Nitroaromatic compounds can interfere with various cellular processes, including dna synthesis, protein function, and cellular respiration .

Result of Action

Nitroaromatic compounds can generate reactive species that can damage cellular components, potentially leading to cell death .

特性

IUPAC Name |

2-(3-nitrophenyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(6-8)17(20)21/h1-7H,(H,15,16)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXKPMUEOFVTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354065 |

Source

|

| Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid | |

CAS RN |

180197-42-6 |

Source

|

| Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)